8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide
Description
Properties
IUPAC Name |
8λ6-thia-1-azaspiro[4.5]decane 8,8-dioxide;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.BrH/c10-12(11)6-3-8(4-7-12)2-1-5-9-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBOCWOHAAEZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCS(=O)(=O)CC2)NC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173997-08-3 | |
| Record name | 8-Thia-1-azaspiro[4.5]decane, 8,8-dioxide, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173997-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromocyclization of Homoallylamine Derivatives (Approach I)
The foundational method, adapted from AstraZeneca, involves a four-step sequence commencing with cyclic ketones (e.g., 2b–2d ) and benzylamine. Key steps include:
- Imine Formation : Refluxing ketones with benzylamine in toluene yields imines 3b–3d in >90% yield.
- Allylation : Treatment with allylmagnesium chloride in THF produces homoallylamines 4b–4d (90% yield).
- Bromocyclization : One-pot reaction with aqueous HBr and Br₂ in CH₂Cl₂ affords brominated intermediates 6b–6d in near-quantitative yield.
- Reduction and Debenzylation : LiAlH₄-mediated debromination followed by catalytic hydrogenolysis yields the free base, which is converted to the hydrobromide salt via HBr treatment.
Optimization Insights :
- Substituting allylmagnesium bromide with allylmagnesium chloride improved accessibility and maintained yields.
- The one-pot bromocyclization step minimized purification bottlenecks, enhancing scalability.
Challenges :
Sakurai Reaction-Based Approach (Approach II)
To address functional group incompatibilities, a Sakurai reaction route was developed:
- Sakurai Reaction : Ketones 2 react with allyltrimethylsilane and O-benzyl carbamate under BF₃·Et₂O catalysis, yielding 8d in 74% yield.
- Hydroboration-Oxidation : Introduced a hydroxyl group to form 9 , followed by mesylation to 10 (71–83% yield).
- Cyclization and Deprotection : Mesylates 10 undergo cyclization and subsequent deprotection to yield 15f/m , which are converted to 1f/m via hydrazine hydrate treatment (22–25% overall yield).
Advantages :
- Tolerated sulfur-containing substrates better than Approach I.
- Enabled chiral resolution of asymmetric derivatives (e.g., 1i–1n ).
Limitations :
Petasis Reaction Route (Approach III)
The Petasis reaction strategy improved generality:
- Three-Component Reaction : Ketones 2 , pinacol allylboronate, and NH₃ in methanol yielded 16 in 65–78% yield.
- Hydroboration-Oxidation and Cyclization : Similar to Approach II, forming 17 and subsequent mesylates 18 .
- Final Steps : Cyclization and deprotection afforded target compounds in 31–49% overall yield.
Key Benefits :
Alternative Route for Cyclopropane-Containing Analogs (Approach IV)
For systems lacking accessible ketones (e.g., 4-azaspiro[2.4]heptane), a route starting from tert-butyl cyclopropanecarboxylate (21a ) was devised:
- Allylation and Curtius Rearrangement : Produced 17a in 50% yield over three steps.
- Standard Cyclization/Deprotection : Yielded 1a as hydrochloride (24% overall).
Utility :
Comparative Analysis of Synthetic Approaches
Table 1. Performance Metrics for Key Synthesis Routes
| Approach | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| I (Bromocyclization) | 4 | 42–92 | High scalability, one-pot steps | Poor sulfur compatibility |
| II (Sakurai) | 5–7 | 22–56 | Chiral resolution capability | Low yields for organosulfur derivatives |
| III (Petasis) | 5–7 | 31–49 | Broad substrate scope | Multi-step purification |
| IV (Alternative) | 6 | 24 | Handles inaccessible ketones | Low efficiency |
Critical Challenges and Optimization Strategies
Functional Group Compatibility
Solvent and Catalyst Selection
Salt Formation
Conversion to the hydrobromide salt was achieved by treating the free base with concentrated HBr in Et₂O, followed by recrystallization from ethanol.
Industrial-Scale Considerations
Cost-Effectiveness
Chemical Reactions Analysis
Acid-Mediated Reactions
The compound undergoes hydrolysis or ring-opening under acidic conditions. For example:
-
Reaction with HBr/acetic acid : Similar to the process described in Example 61 of the patent , treatment with HBr in acetic acid at elevated temperatures (water bath, 3 hours) leads to cleavage of the ethoxycarbonyl group, yielding a hydrobromide salt. This suggests potential decarboxylation or ester hydrolysis pathways.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HBr in acetic acid | 3 hours, 60–80°C | 3-Methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane hydrobromide | 53% |
Alkylation and Quaternary Salt Formation
The protonated amine reacts with alkylating agents to form quaternary ammonium salts. For instance:
-
Reaction with methyl iodide : In Example 65 , a related spirocyclic compound (8-methyl-3,3-diphenyl derivative) undergoes quaternization with methyl iodide in chloroform/methanol, producing a dimethylated iodidesalt at 266–267°C (decomposition).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | Reflux in CHCl₃/MeOH (5 hours) | 8,8-Dimethyl-3,3-diphenyl-2-oxo-1,4-dioxa-8-azaspiro[4.5]decanium iodide | 100% |
Reduction and Ring-Opening
While direct data on this compound is limited, structurally similar spirocycles (e.g., 1-oxa-8-azaspiro[4.5]decane derivatives) undergo LiAlH₄-mediated reductions. For example:
-
Reduction with LiAlH₄ : As detailed in General Procedure V , spirocyclic sulfones are reduced in THF at 0°C to rt, leading to ring opening or functional group modification.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 72 hours, rt | 3-Methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane | 85% |
Substitution Reactions
The sulfone group may participate in nucleophilic substitutions under high-energy conditions, though sulfones are less reactive than sulfides. For example:
-
Halogenation : Brominated analogs (e.g., 3-bromo-8-thia-1-azaspiro[4.5]decane 8,8-dioxide) are synthesized via bromine or allyl bromide in mixed solvents .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Allyl bromide | DMF/toluene, reflux (8 hours) | 8-Allyl-3-methyl-2-oxo-1-oxa-4-thia-8-azaspiro[4.5]decane | 67% |
Acid-Base Reactions
The hydrobromide salt can be deprotonated to liberate the free amine, enabling subsequent reactions:
-
Deprotonation with NaHCO₃ : Neutralization in aqueous/organic solvents regenerates the free base, which may undergo alkylation or acylation .
Thermal Stability
Thermogravimetric analysis (TGA) of related sulfone spirocycles (e.g., 2-thia-8-azaspiro[4.5]decane hydrochloride ) shows decomposition above 200°C, suggesting limited thermal stability under harsh conditions.
Key Structural Insights
-
Spirocyclic Strain : The fused bicyclic system increases reactivity toward ring-opening under acidic/basic conditions.
-
Sulfone Group : Stabilizes adjacent carbons against nucleophilic attack but may participate in elimination or rearrangement.
-
Quaternary Ammonium Formation : The protonated nitrogen facilitates alkylation, forming stable salts with improved solubility .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 270.18 g/mol. Its structure features a spirocyclic framework, which is significant in drug design due to its ability to interact with biological targets effectively.
Pharmaceutical Applications
- Anticholinergic Activity :
- Gastric Secretion Inhibition :
-
Synthesis of Derivatives :
- Research has indicated that derivatives of this compound can be synthesized to enhance pharmacological properties. For example, modifications to the spirocyclic structure can lead to compounds with improved efficacy or reduced side effects. The synthesis of various derivatives has been documented, showcasing the versatility of the base compound in drug development .
Case Studies
-
Synthesis and Characterization :
- A study documented the scalable synthesis of derivatives of 8-thia-1-azaspiro[4.5]decane, highlighting the yield and purity achieved through optimized reaction conditions. The derivatives exhibited promising biological activities, suggesting that further exploration could lead to novel therapeutic agents .
-
Biological Testing :
- In vitro studies have demonstrated that certain derivatives possess significant activity against specific biological targets, indicating potential for further development into therapeutic drugs. These findings underscore the importance of structural modifications in enhancing biological activity while maintaining safety profiles .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can disrupt biological pathways, leading to antiviral or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide and analogous spirocyclic compounds:
Key Findings:
Structural Variations: Heteroatom Position: The position of nitrogen (e.g., 1-aza vs. 2-aza) influences electronic properties and biological activity. Counterion Effects: Hydrobromide vs. hydrochloride salts may differ in solubility and crystallinity. Hydrochlorides of similar compounds exhibit high yields (92%) and thermal stability .
Synthetic Efficiency :
- Hydrochloride analogs (e.g., 1g·HCl and 1n·HCl) are synthesized in >90% yields via scalable routes, suggesting the hydrobromide variant could be similarly accessible .
Thermal Stability :
- The 7,7-dioxide hydrochloride (1n·HCl) demonstrates exceptional thermal resistance (260–261°C), likely due to stronger hydrogen bonding in the crystal lattice compared to the 8,8-dioxide analog .
Functional Group Impact: Sulfone groups (8,8-dioxide) enhance polarity and metabolic stability compared to non-oxidized thia compounds . Oxygen-containing analogs (e.g., 1-oxa-4-azaspiro[4.5]decane) are used in pesticides, highlighting how heteroatom choice directs application .
Research Implications
- Medicinal Chemistry : The spiro[4.5] framework with sulfone and nitrogen moieties is privileged in drug discovery for kinase inhibitors or antimicrobial agents .
- Agrochemical Potential: Structural analogs like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane validate the role of spirocycles in pesticide development .
Biological Activity
8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅BrN₁O₂S
- Molecular Weight : 168.19 g/mol
- CAS Number : 2173997-08-3
Biological Activity
Research indicates that 8-thia-1-azaspiro[4.5]decane derivatives exhibit significant biological activities, particularly as sigma receptor ligands.
Sigma Receptor Affinity
A study reported the synthesis and evaluation of various derivatives, including those similar to 8-thia-1-azaspiro[4.5]decane. These compounds demonstrated nanomolar affinity for sigma-1 receptors (K_i values ranging from 0.47 to 12.1 nM) with moderate selectivity over sigma-2 receptors (K_i(σ_2)/K_i(σ_1) ratios between 2 and 44) .
Neuropharmacological Effects
The sigma-1 receptor is implicated in various neuropharmacological processes, including modulation of neurotransmitter systems and neuroprotection. The high binding affinity observed suggests potential applications in treating neurological disorders.
Case Studies and Research Findings
The mechanism by which 8-thia-1-azaspiro[4.5]decane exerts its biological effects is primarily through interaction with sigma receptors:
- Sigma Receptor Activation : Binding to sigma receptors may influence calcium signaling pathways and modulate neurotransmitter release.
- Neuroprotective Effects : Compounds targeting these receptors have been shown to provide neuroprotection against excitotoxicity.
Safety and Toxicology
While specific toxicological data on 8-thia-1-azaspiro[4.5]decane hydrobromide is limited, related compounds have been evaluated for safety profiles, indicating potential irritant properties (H315, H319) . Precautionary measures should be taken during handling to avoid exposure.
Q & A
Q. Efficiency Tips :
- Use kinetic monitoring (e.g., in-situ NMR) to identify rate-limiting steps.
- Optimize temperature gradients to prevent thermal degradation of intermediates .
Advanced: How do structural modifications, such as halogen substitution, influence biological activity?
Answer:
Halogen substituents (e.g., bromine, fluorine) significantly alter electronic properties and binding affinities. Comparative studies of analogs reveal:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 8-(3-Bromo-5-fluorophenyl) derivative | Br, F | Cytochrome P450 inhibition (IC₅₀ = 1.2 µM) |
| 8-Chlorophenyl analog | Cl | Reduced enzyme affinity (IC₅₀ = 8.7 µM) |
| Non-halogenated spirocycle | H | Minimal activity (IC₅₀ > 50 µM) |
Q. Methodological Approach :
- Perform density functional theory (DFT) calculations to map electronic effects.
- Validate with surface plasmon resonance (SPR) to quantify binding kinetics .
Basic: What analytical techniques are recommended for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies spirocyclic conformation and bromide counterion integration .
- Infrared Spectroscopy (IR) : Confirms sulfone (S=O) stretching at 1150–1250 cm⁻¹ and amine hydrobromide peaks .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities (e.g., des-bromo byproducts) .
Q. Sample Preparation :
- For hygroscopic samples, employ anhydrous KBr pellets in IR analysis to avoid moisture interference .
Advanced: How can researchers resolve contradictions in solvent effects reported across synthesis protocols?
Answer:
Discrepancies arise from solvent polarity and nucleophilicity differences. For example:
- Polar aprotic solvents (DMF, acetonitrile) favor SN2 mechanisms in halogenation steps .
- Protic solvents (ethanol) may protonate intermediates, reducing cyclization efficiency .
Q. Resolution Strategy :
- Conduct solvent parameter screening (e.g., Kamlet-Taft π* values) to correlate polarity with reaction outcomes.
- Use design of experiments (DoE) to isolate solvent effects from temperature/pH variables .
Advanced: What in vitro assays are suitable for evaluating enzyme inhibition potential?
Answer:
- Fluorogenic Cytochrome P450 Assays : Monitor 7-ethoxyresorufin-O-deethylase (EROD) activity in liver microsomes .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots under varying substrate concentrations .
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., CYP3A4) .
Q. Data Interpretation :
- Account for non-specific binding using control experiments with bovine serum albumin (BSA) .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Lyophilization : Improves shelf life by reducing hydrolytic degradation of the hydrobromide salt .
Q. Critical Parameters :
- Avoid exposure to UV light, which accelerates sulfone group decomposition .
Advanced: What strategies address low solubility in pharmacological assays?
Answer:
- Co-solvent Systems : Use 10% DMSO/PBS (v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate with PLGA (poly(lactic-co-glycolic acid)) to enhance bioavailability .
Q. Validation :
- Dynamic light scattering (DLS) confirms nanoparticle size (<200 nm) and monodispersity .
Advanced: How are structural analogs designed to improve metabolic stability?
Answer:
- Isosteric Replacement : Replace sulfur with selenium to reduce oxidative metabolism .
- Deuterium Labeling : Incorporate deuterium at benzylic positions to slow CYP450-mediated degradation .
Q. Synthetic Workflow :
- Use Suzuki-Miyaura coupling for selective deuteration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
